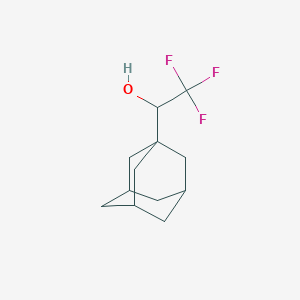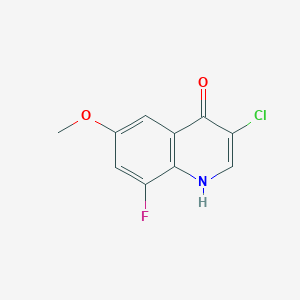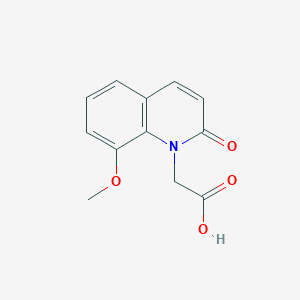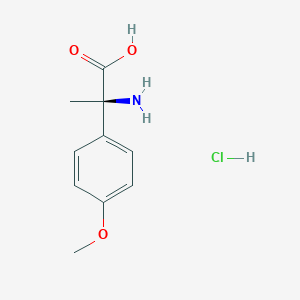
tert-Butyl 3-hydroxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various alkaloids . The compound 1-Boc-1H-indol-3-ol features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring, which is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
The synthesis of 1-Boc-1H-indol-3-ol typically involves the protection of the indole nitrogen with a Boc group. One common method is the reaction of indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-1H-indol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free indole.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, often using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-1H-indol-3-ol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of more complex indole derivatives . In biology and medicine, indole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s ability to act as a precursor for bioactive molecules makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Boc-1H-indol-3-ol and its derivatives involves interactions with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as activation, proliferation, and apoptosis . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is used.
Comparison with Similar Compounds
1-Boc-1H-indol-3-ol can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 1H-indole-3-acetic acid. These compounds share the indole core structure but differ in their functional groups and biological activities . The presence of the Boc protecting group in 1-Boc-1H-indol-3-ol makes it unique, as it provides stability during synthetic transformations and can be easily removed under mild conditions.
Similar compounds include:
- 1H-indole-3-carbaldehyde
- 1H-indole-3-acetic acid
- 1H-indole-3-ethanol
These compounds highlight the versatility of the indole scaffold in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIDSRILQUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)

